molecular formula C7H5F2NO B125785 2,2-Difluoro-1-(pyridin-3-yl)ethanone CAS No. 155557-13-4

2,2-Difluoro-1-(pyridin-3-yl)ethanone

Cat. No. B125785
M. Wt: 157.12 g/mol
InChI Key: PUSQVQKJVMWEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(pyridin-3-yl)ethanone, also known as DFPE, is a fluorinated ketone compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a colorless liquid that has a molecular weight of 165.14 g/mol and a boiling point of 137-138°C.

Mechanism Of Action

The mechanism of action of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to inhibit the activity of enzymes such as pyruvate kinase, lactate dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase, which are involved in glycolysis, a metabolic pathway that is essential for the survival of cancer cells.

Biochemical And Physiological Effects

2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

2,2-Difluoro-1-(pyridin-3-yl)ethanone has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability.

Future Directions

2,2-Difluoro-1-(pyridin-3-yl)ethanone has several potential future directions in scientific research. One of the most promising areas is in the development of new anticancer agents. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to exhibit potent antitumor activity against various cancer cell lines, and further studies may lead to the development of new cancer drugs. 2,2-Difluoro-1-(pyridin-3-yl)ethanone also has potential applications in the development of new antibiotics, anti-inflammatory agents, and antioxidants.
In conclusion, 2,2-Difluoro-1-(pyridin-3-yl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit potent antitumor and antimicrobial activity. Further research may lead to the development of new drugs and treatments for various diseases.

Scientific Research Applications

2,2-Difluoro-1-(pyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

155557-13-4

Product Name

2,2-Difluoro-1-(pyridin-3-yl)ethanone

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

2,2-difluoro-1-pyridin-3-ylethanone

InChI

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H

InChI Key

PUSQVQKJVMWEAR-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)C(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(F)F

synonyms

Ethanone, 2,2-difluoro-1-(3-pyridinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To toluene (7.0 mL) were added dropwise at −78° C. n-butyllithium (2.76 mol/L solution in n-hexane, 2.60 mL, 7.19 mmol) and a solution of 3-bromopyridine (1.00 mL, 10.4 mmol) in toluene (2.5 mL), and the mixture was stirred at the same temperature for 30 minutes. THF (4.0 mL) was added to the resulting suspension and the mixture was stirred at −78° C. for 15 minutes. To the mixture was added 2,2-difluoro-N-methoxy-N-methylacetamide (1.00 g, 7.19 mmol) and the mixture was stirred for 3 hours allowing the temperature to rise slowly to room temperature. A saturated aqueous ammonium chloride solution and water were added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 2,2-difluoro-1-(pyridin-3-yl)ethanone (868 mg, 91% yield).
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1 mL
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4 mL
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